4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS No.: 2034533-42-9
Cat. No.: VC6122987
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034533-42-9 |
|---|---|
| Molecular Formula | C16H15N5O2S |
| Molecular Weight | 341.39 |
| IUPAC Name | 4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) |
| Standard InChI Key | ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates four key structural elements:
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Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.
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Acetamido substituent: Enhances hydrogen-bonding capacity via the amide group.
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1,2,3-Triazole ring: A rigid, polar heterocycle known for metabolic stability and π-π stacking.
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Thiophene moiety: A sulfur-containing aromatic ring contributing to electron-rich interactions.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 2034533-42-9 |
| Molecular Formula | |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | 4-Acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
| InChIKey | ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |
The thiophene and triazole groups create a conjugated system (- interactions) that may enhance binding to biological targets like enzymes or receptors . The acetamido group’s polarity likely improves aqueous solubility, though experimental solubility data are currently unavailable.
Synthetic Methodologies
Proposed Synthesis via Click Chemistry
While no explicit synthesis is documented for this compound, its structure suggests a modular assembly using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
Hypothetical Pathway:
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Step 1: Synthesis of 4-azidomethyl-N-(thiophen-2-yl)-1H-1,2,3-triazole.
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React propargylamine with thiophene-2-carbonyl chloride to form an alkyne intermediate.
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Perform CuAAC with sodium azide to install the triazole ring.
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Step 2: Acetylation of 4-aminobenzamide.
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Treat 4-aminobenzamide with acetic anhydride to yield 4-acetamidobenzamide.
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Step 3: Coupling via nucleophilic substitution.
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Combine the triazole-thiophene intermediate with 4-acetamidobenzoyl chloride under basic conditions (e.g., DIPEA).
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Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization |
|---|---|---|---|---|
| 1 | CuSO₄, sodium ascorbate | 70°C | THF/H₂O | Microwave assistance |
| 3 | DIPEA, DCM | RT | Dichloromethane | Slow addition |
This route parallels methods used for analogous triazole-containing benzamides, where CuAAC ensures regioselective triazole formation .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Hypotheses
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Thiophene’s role: Sulfur atoms disrupt bacterial membranes, as seen in thiamphenicol derivatives.
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Triazole’s versatility: Inhibits fungal lanosterol 14α-demethylase (e.g., fluconazole analogs) .
The acetamido group may reduce first-pass metabolism by sterically shielding the amide bond from hydrolytic enzymes.
Future Research Directions
Priority Investigations
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In vitro screening: Assess IC₅₀ against inflammatory markers (NO, IL-1β) in BV-2 microglia.
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SAR studies: Modify the thiophene substituents (e.g., 3-Cl, 5-NO₂) to optimize potency.
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In vivo models: Evaluate neuroprotection in murine Alzheimer’s disease paradigms.
Table 3: Proposed Derivative Modifications
| Derivative ID | R Group (Thiophene) | Expected Target |
|---|---|---|
| D1 | 3-Cl | Enhanced COX-2 inhibition |
| D2 | 5-NO₂ | Increased ROS scavenging |
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